

Application Notes and Protocols for Studying Metabolic Pathways with PF-06679142

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Compound of Interest

Compound Name: PF-06679142

Cat. No.: B15620070

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Introduction

PF-06679142 is a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] With an EC50 of 22 nM for the human $\alpha 1\beta 1\gamma 1$ isoform, **PF-06679142** serves as a valuable research tool for investigating the therapeutic potential of AMPK activation in various metabolic diseases.[1][2][3] AMPK activation enhances energy-generating processes such as glucose uptake and fatty acid oxidation while inhibiting energy-consuming pathways like lipid and protein synthesis.[2] Consequently, **PF-06679142** is a promising candidate for studying and potentially treating conditions like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), with specific research pointing towards its use in diabetic nephropathy.[1][2]

These application notes provide detailed protocols for utilizing **PF-06679142** to study its effects on metabolic pathways, including in vitro characterization of AMPK activation and its downstream effects, as well as an in vivo model for diabetic nephropathy.

Data Presentation

In Vitro Activity of PF-06679142

Parameter	Value	Target	Assay Conditions
EC50	22 nM	Human AMPK $\alpha 1\beta 1\gamma 1$	Cell-free enzyme assay

Expected Quantitative Effects of PF-06679142 in Cellular Assays (Hypothetical Data Based on Known AMPK Activator Effects)

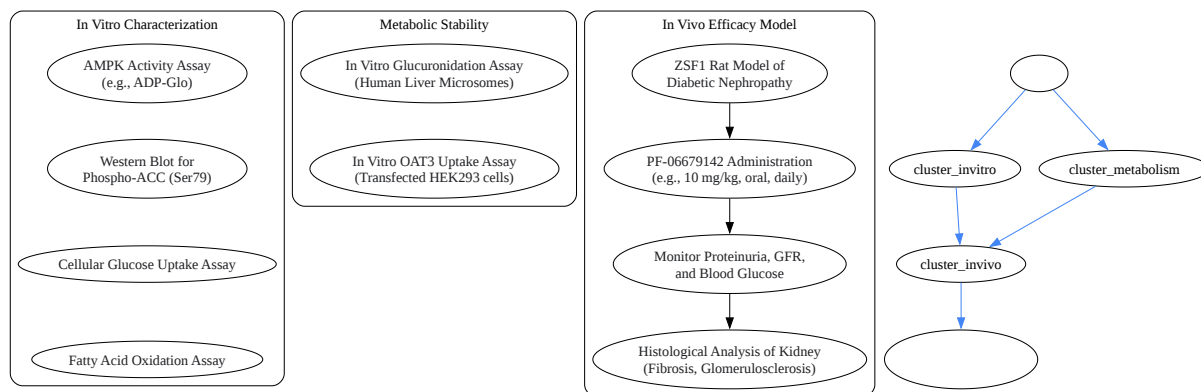
Assay	Cell Type	PF-06679142 Concentration	Expected Outcome
ACC Phosphorylation (Ser79)	C2C12 myotubes	1 μ M	3.5-fold increase
Glucose Uptake	L6 myotubes	1 μ M	1.8-fold increase
Fatty Acid Oxidation	HepG2 hepatocytes	10 μ M	2.2-fold increase
De Novo Lipogenesis	Primary human hepatocytes	10 μ M	60% inhibition

Signaling Pathway and Experimental Workflow

AMPK Signaling Pathway

Caption: AMPK signaling pathway activated by PF-06679142.

Experimental Workflow for a Preclinical Study



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Caption: Preclinical workflow for evaluating **PF-06679142**.

Experimental Protocols

In Vitro AMPK Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring kinase activity by quantifying the amount of ADP produced.

Materials:

- Recombinant human AMPK $\alpha 1\beta 1\gamma 1$

- AMPK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- SAMS peptide (HMRSAMSGHLHLVKRR) as substrate
- ATP
- **PF-06679142**
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white, flat-bottom plates

Procedure:

- Prepare serial dilutions of **PF-06679142** in DMSO, then dilute further in Kinase Buffer.
- In a 96-well plate, add 5 μL of diluted **PF-06679142** or vehicle control (DMSO in Kinase Buffer).
- Add 10 μL of a solution containing the AMPK enzyme and SAMS peptide in Kinase Buffer.
- Initiate the kinase reaction by adding 10 μL of ATP solution in Kinase Buffer. The final reaction volume is 25 μL.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 25 μL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate the EC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Phosphorylation of Acetyl-CoA Carboxylase (ACC)

Materials:

- C2C12 myotubes (or other suitable cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- **PF-06679142**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Plate C2C12 myoblasts and differentiate into myotubes.
- Starve the myotubes in serum-free medium for 4 hours.
- Treat cells with various concentrations of **PF-06679142** or vehicle (DMSO) for 1 hour.
- Wash cells with ice-cold PBS and lyse with lysis buffer.

- Determine protein concentration of the lysates using the BCA assay.
- Denature protein samples and separate by SDS-PAGE.
- Transfer proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using an ECL substrate and an imaging system.
- Quantify band intensities and normalize the phospho-ACC signal to the total ACC signal.

In Vivo Model of Diabetic Nephropathy (ZSF1 Rat)

The ZSF1 rat is a model of type 2 diabetes that develops progressive diabetic nephropathy.[\[4\]](#)
[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Male obese ZSF1 rats (8-10 weeks old)
- Lean ZSF1 rats as controls
- **PF-06679142**
- Vehicle (e.g., 0.5% methylcellulose)
- Metabolic cages for urine collection
- Equipment for measuring blood glucose, blood pressure, and glomerular filtration rate (GFR)
- Reagents for measuring urinary albumin and creatinine

Procedure:

- Acclimatize rats for at least one week.
- Obtain baseline measurements of body weight, blood glucose, blood pressure, 24-hour urinary albumin, and creatinine.
- Randomize obese ZSF1 rats into vehicle and **PF-06679142** treatment groups. A group of lean rats will serve as non-diabetic controls.
- Administer **PF-06679142** or vehicle daily by oral gavage. A starting dose of 10 mg/kg can be used based on studies with similar AMPK activators.[8]
- Monitor body weight and blood glucose weekly.
- Every 4 weeks, place rats in metabolic cages for 24-hour urine collection to measure albumin and creatinine excretion.
- At the end of the study (e.g., 12-24 weeks), measure GFR.
- Euthanize the rats and collect kidney tissue for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

In Vitro Glucuronidation Assay

This protocol is to assess the metabolic stability of **PF-06679142** against glucuronidation.[9][10][11][12][13]

Materials:

- Human liver microsomes
- **PF-06679142**
- UDP-glucuronic acid (UDPGA)
- Alamethicin (to permeabilize microsomal vesicles)
- Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 5 mM MgCl₂)
- Acetonitrile (for reaction termination)

- LC-MS/MS system for analysis

Procedure:

- Prepare a stock solution of **PF-06679142** in DMSO.
- In a microcentrifuge tube, pre-incubate human liver microsomes with alamethicin in reaction buffer at 37°C for 15 minutes.
- Add **PF-06679142** to the microsomal suspension and pre-incubate for 5 minutes at 37°C.
- Initiate the reaction by adding UDPGA.
- Incubate at 37°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding ice-cold acetonitrile.
- Centrifuge to pellet the protein.
- Analyze the supernatant by LC-MS/MS to quantify the remaining **PF-06679142** and the formation of its glucuronide metabolite.
- Calculate the rate of metabolism.

In Vitro OAT3 Uptake Assay

This assay determines if **PF-06679142** is a substrate or inhibitor of the renal transporter OAT3, which can influence its renal clearance.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- HEK293 cells stably transfected with human OAT3
- Parental HEK293 cells (as a control)
- Culture medium
- Uptake buffer (e.g., Hanks' Balanced Salt Solution)

- **PF-06679142**

- A known OAT3 substrate (e.g., estrone-3-sulfate) and inhibitor (e.g., probenecid)
- Scintillation fluid or LC-MS/MS system for detection

Procedure (Inhibition Assay):

- Plate OAT3-expressing HEK293 cells and control cells in 24-well plates and grow to confluency.
- Wash the cells with pre-warmed uptake buffer.
- Pre-incubate the cells with various concentrations of **PF-06679142** or a known inhibitor (probenecid) in uptake buffer for 10 minutes at 37°C.
- Add a radiolabeled or non-labeled known OAT3 substrate to the wells.
- Incubate for a short period (e.g., 2-5 minutes) at 37°C.
- Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Lyse the cells.
- Quantify the amount of substrate taken up by the cells using liquid scintillation counting or LC-MS/MS.
- Calculate the IC₅₀ of **PF-06679142** for OAT3 inhibition by comparing the uptake in the presence of the compound to the control.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All research should be conducted in accordance with institutional and national guidelines. **PF-06679142** is for research use only.

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